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2-[5-(4-Bromophenyl)furan-2-yl]indolizine

Cat. No.: B14643143
CAS No.: 53105-83-2
M. Wt: 338.2 g/mol
InChI Key: KBISGBRLVJGTMB-UHFFFAOYSA-N
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Description

Overview of Indolizine (B1195054) Chemistry in Advanced Materials and Biological Probes

Indolizine, a nitrogen-containing heterocyclic compound, is a structural isomer of indole (B1671886) and serves as a key core in numerous natural products and synthetic molecules. rsc.org Its unique electronic structure, characterized by a 10π-electron aromatic system, imparts it with distinct photophysical properties, making it an attractive scaffold for the development of advanced materials and biological probes. researchgate.net

Indolizine derivatives have been successfully employed as organic fluorophores due to their excellent photophysical properties, good cell permeability, and synthetic versatility. google.com The planar structure and extended π-conjugation of the indolizine ring system are conducive to strong fluorescence emission. mdpi.com Researchers have developed a variety of indolizine-based fluorescent probes for applications in bioimaging, including the visualization of cellular components and the detection of specific biological events. nih.govacs.orgnih.gov The emission wavelengths of these probes can be tuned across the visible spectrum by introducing different substituents onto the indolizine core, allowing for the development of a wide range of fluorescent colors. nih.gov

Beyond their use as fluorescent probes, indolizine-based compounds are also being explored for their potential in organic light-emitting diodes (OLEDs) and other advanced materials. researchgate.net The inherent electronic properties of the indolizine nucleus make it a promising candidate for the construction of novel organic electronic materials.

Significance of Furan (B31954) Moieties in Heterocyclic Design

Furan is a five-membered aromatic heterocycle containing an oxygen atom. britannica.com This simple ring system is a fundamental building block in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov The incorporation of a furan moiety into a larger molecular structure can significantly influence its chemical and biological properties. ijabbr.comutripoli.edu.ly

From a medicinal chemistry perspective, furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.ly The furan ring can act as a bioisostere for other aromatic systems, enabling the fine-tuning of a molecule's pharmacological profile. ijabbr.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor ligands.

In the context of materials science, the furan ring's electron-rich nature makes it a useful component in the design of organic electronic materials. The ease with which the furan ring can be functionalized allows for the systematic modification of a material's electronic and optical properties. nih.gov

Rational Design Principles for Indolizine-Furan Architectures

The design of indolizine-furan hybrid systems is guided by the principle of molecular hybridization, which seeks to combine the desirable properties of both heterocyclic components into a single molecule. The rational design of these architectures involves considering the electronic effects of each moiety and how they will interact within the final structure.

One of the key design considerations is the control of the molecule's photophysical properties. The linkage of a furan ring to an indolizine core can create an extended π-conjugated system, which often leads to a red-shift in the absorption and emission spectra. This intramolecular charge transfer (ICT) character is a valuable feature in the design of fluorescent probes, as it can result in environmentally sensitive fluorophores that exhibit changes in their emission in response to their local environment.

The substitution pattern on both the indolizine and furan rings is another critical aspect of the design process. The introduction of electron-donating or electron-withdrawing groups at specific positions can be used to fine-tune the molecule's electronic and photophysical properties. For instance, the placement of an electron-donating group on one end of the molecule and an electron-withdrawing group on the other can enhance the ICT character and lead to more pronounced solvatochromic effects.

In the specific case of “2-[5-(4-Bromophenyl)furan-2-yl]indolizine,” the 4-bromophenyl substituent on the furan ring is likely to influence the molecule's properties in several ways. The bromine atom can participate in halogen bonding, which could be exploited in the design of molecules with specific binding properties. mdpi.com Furthermore, the presence of the bromine atom provides a handle for further synthetic modifications via cross-coupling reactions, allowing for the creation of a library of related compounds with diverse functionalities.

Interactive Data Table: Properties of Constituent Heterocycles

HeterocycleKey PropertiesPotential Applications
Indolizine 10π-electron aromatic system, fluorescent, planar structureBiological probes, organic light-emitting diodes (OLEDs), medicinal chemistry scaffolds
Furan Electron-rich, participates in hydrogen bonding, versatile synthetic handlePharmaceuticals, organic electronic materials, fine chemical synthesis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12BrNO B14643143 2-[5-(4-Bromophenyl)furan-2-yl]indolizine CAS No. 53105-83-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53105-83-2

Molecular Formula

C18H12BrNO

Molecular Weight

338.2 g/mol

IUPAC Name

2-[5-(4-bromophenyl)furan-2-yl]indolizine

InChI

InChI=1S/C18H12BrNO/c19-15-6-4-13(5-7-15)17-8-9-18(21-17)14-11-16-3-1-2-10-20(16)12-14/h1-12H

InChI Key

KBISGBRLVJGTMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

Synthetic Methodologies for 2 5 4 Bromophenyl Furan 2 Yl Indolizine and Analogues

Strategies for Indolizine (B1195054) Core Construction

The indolizine nucleus, a fused nitrogen-containing bicyclic heterocycle, is a common structural motif in various biologically active compounds. nih.govbohrium.com Its synthesis has been a subject of extensive research, leading to the development of several robust strategies, including classical condensation reactions and modern catalytic methods. rsc.org

1,3-Dipolar Cycloaddition Reactions (Pyridinium Ylide-Based Approaches)

One of the most versatile and widely employed methods for constructing the indolizine ring is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org This reaction involves the interaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org In the context of indolizine synthesis, the 1,3-dipole is a pyridinium (B92312) ylide, which reacts with an alkyne or alkene as the dipolarophile. nih.govnih.gov

The process typically begins with the generation of a pyridinium ylide in situ. This is achieved by treating a quaternary pyridinium salt, often substituted with an electron-withdrawing group to stabilize the ylide, with a base. nih.govresearchgate.net The stabilized pyridinium ylide then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate. wikipedia.orgijettjournal.org The initial cycloadduct, a dihydroindolizine, subsequently undergoes spontaneous aromatization, often through air oxidation, to yield the final indolizine product. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted indolizines by varying the substituents on both the pyridinium salt and the dipolarophile. nih.govrsc.org

Reactants Key Features Outcome
Pyridinium Salt (Ylide Precursor)Contains an electron-withdrawing group (e.g., benzoyl, ester) to stabilize the ylide.Generates pyridinium ylide in situ upon treatment with a base. nih.govresearchgate.net
Dipolarophile (e.g., Alkyne, Alkene)Typically electron-deficient to facilitate the cycloaddition. nih.govReacts with the ylide to form a five-membered ring. wikipedia.org
BaseUsed to deprotonate the pyridinium salt to form the ylide.The reaction can proceed under mild conditions, including in aqueous buffers. nih.gov
OxidationAir or other oxidizing agents.Aromatizes the initial dihydroindolizine cycloadduct to the stable indolizine ring. nih.gov

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has provided powerful and efficient pathways for the synthesis of indolizine derivatives, often under mild conditions. acs.org These methods include multicomponent reactions, carbonylative couplings, and direct arylations, which allow for the modular construction of the indolizine core from readily available starting materials. nih.govscispace.com

One notable approach is a multicomponent synthesis involving the palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.govscispace.com This reaction proceeds through the formation of a reactive, mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with the alkyne. nih.gov This strategy enables the systematic variation of all substituents on the indolizine ring by changing the coupling partners. scispace.com

Other palladium-catalyzed methods include:

Oxidative Carbonylation: Propargylic pyridines can be converted to indolizine derivatives through palladium-catalyzed oxidative carbonylation at room temperature. This method can utilize a recyclable Pd/C catalyst. acs.org

Direct Arylation: Existing indolizine scaffolds can be functionalized via palladium-catalyzed C-3 arylation and heteroarylation, providing direct access to C-3 substituted indolizines. nih.gov

Cross-Coupling/Cycloisomerization Cascade: A cascade reaction of 3-(2-pyridyl) propargyl carbonates with organoboronic acids provides a straightforward route to 1,3-disubstituted indolizines. rsc.org

Method Starting Materials Catalyst/Reagents Key Features
Carbonylative Coupling2-Bromopyridines, Imines, Alkynes, COPd2dba3, XantphosForms a reactive 1,3-dipole intermediate for cycloaddition. nih.govscispace.com
Oxidative CarbonylationPropargylic Pyridines, COPd2(dba)3 or Pd/CProceeds under mild conditions (room temperature, 3 bar CO). acs.org
Direct C-3 ArylationIndolizines, Aryl HalidesPdCl2(PPh3)2, KOAcAllows for late-stage functionalization of the indolizine core. nih.gov
Cross-Coupling/Cycloisomerization3-(2-Pyridyl) Propargyl Carbonates, Organoboronic AcidsPalladium catalystA cascade process forming an allenyl pyridine (B92270) intermediate. rsc.org

Metal-Free and Green Chemistry Approaches

In line with the principles of green chemistry, several metal-free and environmentally benign methods for synthesizing indolizines have been developed. bohrium.comscispace.com These approaches aim to reduce reliance on toxic and expensive transition-metal catalysts and minimize hazardous waste. ijettjournal.orgorganic-chemistry.org

One such strategy involves a one-pot reaction using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an organic oxidant. This method synthesizes multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes via oxidative dehydrogenation under transition-metal-free conditions. organic-chemistry.org Another approach utilizes a domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins, which proceeds without a metal catalyst to afford functionalized indolizines in moderate to excellent yields. nih.govacs.org

Green chemistry techniques have also been applied:

Biocatalysis: Lipases from Candida antarctica (CAL A and CAL B) have been used to catalyze the one-pot synthesis of indolizines from 4,4′-bipyridine, halide derivatives, and ethyl propiolate in aqueous media. nih.gov The use of ultrasound irradiation can further enhance reaction rates and yields. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as an effective alternative to conventional heating, significantly reducing reaction times from hours to minutes, increasing yields, and often leading to cleaner reactions with less waste. ijettjournal.orgtandfonline.com

Brønsted Acid Catalysis: A mild and efficient method uses a Brønsted acid to catalyze the two-component reaction of pyridinone and α,β-unsaturated aldehydes or ketones to form the indolizine ring in a single step. acs.org

Approach Key Reagents/Conditions Description
TEMPO-Mediated OxidationTEMPO, Na2CO3, DMFA one-pot, transition-metal-free synthesis via oxidative dehydrogenation. organic-chemistry.org
Cascade Annulation2-Alkylazaarene derivatives, BromonitroolefinsA metal-free domino Michael/SN2/aromatization reaction sequence. nih.govacs.org
BiocatalysisCandida antarctica Lipase A/B, Aqueous buffer, UltrasoundEnzyme-catalyzed one-pot cycloaddition of in situ generated ylides. nih.govnih.gov
Brønsted Acid CatalysisAcid catalystDirect synthesis from pyridinone and α,β-unsaturated aldehydes/ketones. acs.org
Microwave IrradiationMicrowave reactorReduces reaction times and improves yields in various indolizine syntheses. ijettjournal.orgtandfonline.com

Functionalization of Furan (B31954) Moieties

The synthesis of the 2-[5-(4-Bromophenyl)furan-2-yl] substituent requires specific methodologies for constructing the polysubstituted furan ring and introducing the bromo-functionalized aryl group at the desired position.

Introduction of Aryl Substituents on Furan Ring

The introduction of an aryl group, such as the 4-bromophenyl moiety, onto a furan ring can be achieved through several catalytic methods. Palladium-catalyzed C-H arylation is a powerful tool for this transformation. core.ac.ukresearchgate.net This reaction allows for the direct coupling of furan derivatives with aryl halides. For instance, benzofuran (B130515) can react with various aryl iodides in the presence of a palladium catalyst to afford the C-2 arylated product. core.ac.uk The reaction conditions can be tuned to achieve selectivity, and this approach is tolerant of various functional groups on the aryl halide. core.ac.ukrsc.org

Another effective method is metalloradical cyclization. A cobalt(II)-based catalytic system can achieve the regioselective synthesis of polysubstituted furans from the cyclization of alkynes with α-diazocarbonyls. nih.gov This process is highly tolerant of different functional groups and can be used with a wide range of substrates, including electron-deficient alkynes, to produce functionalized furans with complete regioselectivity. nih.gov

Selective Bromination and Subsequent Derivatization of Phenyl Ring

The introduction of a bromine atom onto the phenyl ring is typically accomplished through electrophilic aromatic bromination. nih.gov Due to the directing effects of the furan substituent, bromination of a phenyl-furan compound would likely require specific conditions to achieve the desired para-selectivity. Various brominating agents and catalysts can be employed to control the regioselectivity of the reaction. organic-chemistry.org For example, reagents like N-bromosuccinimide (NBS) in combination with silica (B1680970) gel or the use of zeolites can induce high para-selectivity in the bromination of activated aromatic rings. nih.gov

The resulting aryl bromide is a highly versatile synthetic handle. The bromine atom can be readily transformed into other functional groups through a variety of cross-coupling reactions. A prominent example is the Suzuki-Miyaura coupling reaction, where the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst. nih.govacs.org This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a vast library of analogues of 2-[5-(4-Bromophenyl)furan-2-yl]indolizine with diverse substituents on the phenyl ring.

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions, which involve the reaction of three or more starting materials in a single synthetic operation, offer significant advantages in terms of atom economy, efficiency, and the generation of molecular diversity. organic-chemistry.orgnih.gov For the synthesis of 2-substituted indolizines like this compound, a common and effective MCR approach is the [3+2] cycloaddition reaction. This strategy typically involves the in situ generation of a pyridinium ylide, which then acts as a 1,3-dipole, reacting with a suitable dipolarophile. jbclinpharm.org

A plausible multi-component pathway for the synthesis of the target compound would involve three key starting materials:

A pyridine derivative (e.g., pyridine or a substituted pyridine).

An α-halocarbonyl compound, such as 2-bromoacetophenone (B140003) or a related structure, which reacts with the pyridine to form the pyridinium salt.

A dipolarophile, in this case, a specifically designed alkyne such as 1-(4-bromophenyl)-4-(furan-2-yl)but-3-yn-1-one.

The reaction sequence, often carried out in a one-pot fashion, begins with the quaternization of the pyridine nitrogen by the α-halocarbonyl compound. In the presence of a base (e.g., triethylamine (B128534) or potassium carbonate), deprotonation of the α-carbon of the carbonyl group generates the pyridinium ylide. This highly reactive intermediate then undergoes a 1,3-dipolar cycloaddition with the electron-deficient alkyne. The subsequent cycloadduct undergoes an aromatization step, often through oxidation or elimination, to yield the stable indolizine ring system. organic-chemistry.orgamazonaws.com

Metal-free catalytic strategies have also been developed, utilizing relay catalysis by an amine and an N-heterocyclic carbene (NHC) to facilitate the fusion of azaarenes with α,β-unsaturated aldehydes. nih.govorganic-chemistry.org This approach avoids the need for transition metals and can offer a milder route to functionalized indolizines. nih.govorganic-chemistry.org The choice of reactants and catalysts can be tailored to control the regioselectivity of the final product, ensuring the desired substitution pattern on the indolizine core. organic-chemistry.org

Analytical Techniques for Structural Elucidation

The unambiguous determination of the structure of newly synthesized compounds like this compound is crucial. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the indolizine, furan, and bromophenyl rings. The protons of the indolizine core typically appear in the aromatic region (δ 6.5-8.5 ppm). The H-5 proton is often the most downfield-shifted proton of the six-membered ring due to the influence of the adjacent nitrogen atom. The protons on the five-membered ring (H-1 and H-3) will also have characteristic chemical shifts. The furan protons will appear as doublets, and the protons on the 4-bromophenyl group will exhibit a characteristic AA'BB' system (two doublets).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (Indolizine)~6.8s-
H-3 (Indolizine)~7.8s-
H-5 (Indolizine)~8.4d~7.0
H-6 (Indolizine)~6.6t~6.8
H-7 (Indolizine)~7.0t~7.8
H-8 (Indolizine)~7.5d~9.0
H-3' (Furan)~6.8d~3.5
H-4' (Furan)~6.5d~3.5
H-2'', H-6'' (Bromophenyl)~7.6d~8.5
H-3'', H-5'' (Bromophenyl)~7.5d~8.5

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, showing signals for all unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbons of the indolizine ring typically resonate between δ 100-140 ppm, while the carbons of the furan and bromophenyl rings will also appear in the aromatic region. The carbon attached to the bromine atom will have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (Indolizine)~100
C-2 (Indolizine)~120
C-3 (Indolizine)~116
C-5 (Indolizine)~125
C-6 (Indolizine)~112
C-7 (Indolizine)~118
C-8 (Indolizine)~120
C-8a (Indolizine)~133
C-2' (Furan)~154
C-3' (Furan)~110
C-4' (Furan)~112
C-5' (Furan)~150
C-1'' (Bromophenyl)~130
C-2'', C-6'' (Bromophenyl)~126
C-3'', C-5'' (Bromophenyl)~132
C-4'' (Bromophenyl)~122

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. The mass spectrum of indolizine derivatives can provide valuable structural information through analysis of the fragmentation patterns. jbclinpharm.org For this compound, the molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

Common fragmentation pathways for such a molecule could include:

Cleavage of the bond between the indolizine and furan rings, leading to fragments corresponding to the indolizine cation and the substituted furan cation.

Loss of the bromine atom from the bromophenyl group.

Fragmentation of the indolizine ring system itself, which is a characteristic fragmentation pattern for indoles and related heterocycles. scirp.org

By combining the data from these analytical techniques, the precise structure of this compound and its analogues can be unequivocally confirmed.

Spectroscopic and Photophysical Investigations of 2 5 4 Bromophenyl Furan 2 Yl Indolizine Derivatives

Absorption and Emission Properties

No experimental data on the absorption and emission maxima (λabs and λem), molar extinction coefficients (ε), or fluorescence quantum yields (ΦF) for 2-[5-(4-Bromophenyl)furan-2-yl]indolizine have been reported in the scientific literature.

Intramolecular Charge Transfer (ICT) Phenomena

There are no studies available that investigate or provide evidence for intramolecular charge transfer (ICT) processes in this compound. Discussions on solvatochromism, which would indicate ICT character, are absent from the literature for this compound.

Structure-Photophysical Property Relationships (SPPR)

While structure-photophysical property relationships are a key area of study for indolizine (B1195054) derivatives in general researchgate.net, no specific research has been conducted to elucidate these relationships for this compound or its close analogues.

Time-Resolved Fluorescence Spectroscopy

Information regarding the excited-state dynamics, such as fluorescence lifetimes (τ) and decay kinetics, for this compound is not available, as no time-resolved fluorescence spectroscopy studies have been published.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

No published research has been identified that applies Density Functional Theory (DFT) to the study of 2-[5-(4-Bromophenyl)furan-2-yl]indolizine. Future DFT studies could provide significant insights into the optimized geometry, vibrational frequencies, and electronic properties of the compound. The table below illustrates the kind of data that such a study might produce.

Table 1: Hypothetical DFT Calculation Parameters for this compound

ParameterExample Value/Method
FunctionalB3LYP
Basis Set6-311++G(d,p)
Solvent ModelPCM (Acetonitrile)
Calculated PropertyOptimized Geometry, HOMO/LUMO Energies, IR Spectrum

This table is for illustrative purposes only and does not represent actual published data.

Molecular Modeling and Docking Simulations

There is a notable absence of molecular modeling and docking simulation studies for this compound in the current body of scientific literature. These simulations are critical for exploring potential biological activities by predicting the binding affinity and interaction modes of the compound with various protein targets.

Aromaticity Analysis in Polycyclic Systems

A specific aromaticity analysis of the polycyclic furan-indolizine system within this compound has not been reported. Methods such as Nucleus-Independent Chemical Shift (NICS) calculations or Anisotropy of the Induced Current Density (AICD) could be employed in future work to quantify the aromatic character of the individual rings and the molecule as a whole, providing a deeper understanding of its stability and electronic delocalization.

Advanced Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Indolizine (B1195054) derivatives are known for their fluorescent properties, making them potential candidates for emissive or charge-transporting layers in OLEDs. nih.govrsc.org The photophysical properties of indolizines can often be tuned by introducing various substituents. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy gap, thereby influencing the emission color and efficiency. mdpi.com Similarly, furan-containing organic semiconductors have been investigated for their luminescence and charge-transport properties. nih.gov

However, there are currently no specific studies detailing the synthesis or evaluation of 2-[5-(4-Bromophenyl)furan-2-yl]indolizine for use in OLEDs or other optoelectronic devices. Research into the electroluminescent properties, quantum efficiency, and device performance of this particular compound has not been reported. Therefore, no data on its efficacy as an emitter, host, or transport material in OLEDs is available.

Chemo- and Bio-sensing Platforms

The inherent fluorescence of the indolizine core provides a basis for the development of fluorescent chemo- and bio-sensors. researchgate.net The design of such sensors often involves functionalizing the core with receptor units that can selectively interact with specific analytes, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). nih.gov

As of this review, no research has been published on the application of this compound as a chemo- or bio-sensing platform. There is no information regarding its potential to detect specific ions, molecules, or biomolecules through changes in its photophysical properties. Consequently, data tables on its selectivity, sensitivity, or limit of detection for any analyte cannot be provided.

Self-Healing Polymers and Responsive Materials

The development of self-healing and responsive materials often relies on the incorporation of dynamic chemical bonds or stimuli-responsive moieties into a polymer matrix. Thermoresponsive polymers, for example, can undergo reversible phase transitions in response to temperature changes. nih.govrsc.org

There is no literature available that describes the incorporation of this compound into self-healing polymers or other responsive materials. Its potential role as a monomer, cross-linker, or functional additive in such systems has not been explored. Therefore, there are no research findings or data on its influence on the mechanical, thermal, or responsive properties of any polymer system.

Organic Field-Effect Transistors (OFETs)

The performance of organic field-effect transistors (OFETs) is critically dependent on the charge transport characteristics of the organic semiconductor used. nih.govtuwien.ac.at The molecular structure, packing, and electronic coupling between molecules play a significant role in determining charge carrier mobility. nih.govaps.org Indolizine-based materials have been considered as potential candidates for organic electronics. chemrxiv.org

However, the specific compound this compound has not been investigated as an active material in OFETs. There are no reports on its charge transport properties, such as hole or electron mobility, or its performance in a transistor device. Therefore, no data tables summarizing its electrical characteristics in an OFET configuration can be presented.

Mechanistic Biological and Medicinal Chemistry Research

Rational Design and Synthesis of Biologically Active Indolizine-Furan Hybrids

The rational design of indolizine-furan hybrids is often predicated on the principle of molecular hybridization, which involves the combination of two or more pharmacophores to create a new molecule with potentially improved affinity, efficacy, and a modified side-effect profile. The indolizine (B1195054) moiety is recognized for its planar, aromatic structure and its presence in various bioactive compounds. The furan (B31954) ring, another key heterocyclic system, is a component of numerous natural products and synthetic drugs with diverse biological functions. The inclusion of a 4-bromophenyl substituent is a common strategy in medicinal chemistry to enhance activity, often through favorable hydrophobic and halogen bonding interactions with biological targets.

The synthesis of indolizine-furan hybrids can be achieved through several established synthetic routes. A common approach involves the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and a suitable dipolarophile. For the synthesis of compounds like 2-[5-(4-Bromophenyl)furan-2-yl]indolizine, a key intermediate would be a pyridinium ylide bearing the indolizine core, which then reacts with an activated alkyne or a related species derived from 5-(4-bromophenyl)furan.

Another synthetic strategy involves transition-metal-catalyzed cross-coupling reactions. For instance, a pre-functionalized indolizine, such as a 2-haloindolizine, could be coupled with a 5-(4-bromophenyl)furan organometallic reagent using a palladium catalyst in a Suzuki or Stille coupling reaction. The general synthetic scheme often involves multiple steps, starting from commercially available pyridines and furans, and building the hybrid molecule in a convergent or linear fashion. The reaction conditions are typically optimized to achieve good yields and regioselectivity.

Mechanistic Studies of Biological Activities (In Vitro)

The biological activities of indolizine-furan hybrids have been investigated in various in vitro assays, revealing their potential as anticancer and antimicrobial agents. The mechanism of action often involves the inhibition of key cellular processes.

Anticancer Activity

Several studies have demonstrated the antiproliferative effects of indolizine derivatives and furan-containing compounds against a panel of human cancer cell lines. For instance, indolizine-NSAID hybrids have been evaluated for their cytotoxicity. The in vitro anticancer activity of representative indolizine hybrids against various cancer cell lines is summarized in the table below.

CompoundCell LineIC50 (µM)Reference
Indolizine-Ibuprofen Hybrid 8a MCF-7 (Breast)7.61
Indolizine-Ibuprofen Hybrid 8e MCF-7 (Breast)1.07
Indolizine-Ibuprofen Hybrid 8f MCF-7 (Breast)3.16
Doxorubicin (Control) MCF-7 (Breast)2.07

These results indicate that hybridization of indolizine with other moieties can lead to potent anticancer agents. The mechanism of action for some of these hybrids has been linked to the induction of apoptosis and cell cycle arrest. For example, cell cycle analysis of MCF-7 cells treated with indolizine-NSAID hybrids revealed an increase in the pre-G1 cell population, indicative of apoptosis, and cell cycle arrest at the G1 and S phases.

Antimicrobial Activity

Furan derivatives, including those with a 4-bromophenyl substituent, have been extensively studied for their antimicrobial properties. The antibacterial activity of N-(4-bromophenyl)furan-2-carboxamide and its derivatives has been evaluated against clinically isolated drug-resistant bacteria.

CompoundA. baumannii (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)E. cloacae (MIC, µg/mL)MRSA (MIC, µg/mL)Reference
N-(4-bromophenyl)furan-2-carboxamide >50>50>50>50

While the specific compound this compound has not been explicitly tested in the available literature, the data on related furan and indolizine structures suggest that this hybrid could possess significant antimicrobial activity. The proposed mechanism of action for such compounds often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) analysis of indolizine-furan hybrids and related compounds provides valuable insights for the design of more potent analogues.

For anticancer activity, the nature and position of substituents on both the indolizine and furan rings, as well as on the phenyl ring, play a crucial role. In a series of indolizine-NSAID hybrids, it was observed that the type of NSAID and the substituents on the indolizine core significantly influenced the cytotoxic activity. For instance, the presence of electron-withdrawing groups on the phenyl ring of the indolizine moiety was found to be beneficial for anticancer activity against MCF-7 cells.

In the context of antimicrobial activity, SAR studies on furan-derived chalcones have shown that the substitution pattern on the aromatic rings is critical. The presence of a halogen, such as bromine, on the phenyl ring often enhances antimicrobial activity. This is attributed to the increased lipophilicity and the potential for halogen bonding with the target enzyme.

For the general scaffold of 2-[5-(aryl)furan-2-yl]indolizine, the following SAR can be inferred from studies on related compounds:

Indolizine Core: The electronic properties of substituents on the indolizine ring can modulate the biological activity.

4-Bromophenyl Group: The bromine atom at the para position of the phenyl ring is often associated with enhanced biological activity due to favorable interactions with the active sites of target proteins.

Molecular Docking and Computational Studies for Target Interaction Elucidation

Molecular docking and computational studies are powerful tools to understand the binding modes of small molecules with their biological targets and to rationalize the observed biological activities.

In the context of anticancer activity, molecular docking studies of indolizine derivatives have been performed on various targets, including cyclooxygenase (COX) enzymes. For instance, indolizine-NSAID hybrids have been docked into the active sites of COX-1 and COX-2 to understand their anti-inflammatory and potential anticancer mechanisms. These studies have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity.

For antimicrobial activity, molecular docking studies of furan derivatives have been conducted on several bacterial enzymes. For example, furan-derived chalcones have been docked into the active site of glucosamine-6-phosphate synthase, a key enzyme in the bacterial cell wall biosynthesis pathway. Similarly, molecular docking of N-(4-bromophenyl)furan-2-carboxamide derivatives with bacterial DNA gyrase has been performed to elucidate their mechanism of antibacterial action. These studies often reveal that the furan and phenyl rings engage in hydrophobic interactions, while the amide or other functional groups form hydrogen bonds with key amino acid residues in the active site.

A hypothetical docking study of this compound into a relevant biological target, such as a protein kinase or a bacterial enzyme, would likely show the indolizine and furan rings occupying a hydrophobic pocket, with the 4-bromophenyl group extending into a specific sub-pocket where the bromine atom could form a halogen bond. The nitrogen atom of the indolizine ring could also act as a hydrogen bond acceptor. These computational insights are invaluable for the rational design of new, more potent indolizine-furan hybrids.

Future Research Directions and Outlook

Innovations in Synthetic Methodologies

The synthesis of indolizine (B1195054) derivatives is a well-explored area, yet there remains a continuous demand for more efficient, atom-economical, and environmentally benign methods. scispace.comijettjournal.org Current strategies often involve classical methods like the Scholtz and Chichibabin reactions or more modern approaches such as 1,3-dipolar cycloadditions and transition-metal-catalyzed reactions. scispace.comorganic-chemistry.org

Future synthetic research on 2-[5-(4-Bromophenyl)furan-2-yl]indolizine should prioritize the development of one-pot or tandem reactions that construct the complex scaffold from simple, readily available precursors. A key innovation would be the creation of cascade reactions that sequentially form the furan (B31954) ring and the indolizine nucleus in a single synthetic operation. acs.org For instance, a multicomponent reaction involving a substituted pyridine (B92270), a precursor for the 5-(4-bromophenyl)furan moiety, and a suitable cyclization partner could offer a highly efficient route.

Furthermore, the principles of green chemistry could be integrated through the development of metal-free catalytic systems or the use of unconventional energy sources like microwave irradiation or sonication to accelerate reaction times and improve yields. scispace.comijettjournal.org Exploring C-H activation/functionalization strategies on pre-formed indolizine or furan rings could provide novel pathways to introduce the bromophenyl group, offering late-stage diversification possibilities. nih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot Multicomponent Reactions High efficiency, reduced waste, operational simplicity.Designing novel cascade sequences to form both furan and indolizine rings.
Green Chemistry Approaches Environmentally friendly, reduced metal contamination.Development of metal-free catalysts, use of microwave or ultrasound assistance. ijettjournal.org
Late-Stage C-H Functionalization Allows for rapid diversification of analogues.Regioselective introduction of the bromophenyl-furan moiety onto an indolizine core.

Advancements in Photophysical Engineering

Indolizine derivatives are well-regarded for their inherent fluorescence, making them attractive candidates for various optical applications. rsc.org The extended π-conjugated system of this compound, which links the electron-donating indolizine core with the furan and bromophenyl groups, provides a versatile platform for tuning its photophysical properties.

Future research will likely focus on the systematic "photophysical engineering" of this scaffold. This involves the strategic introduction of various electron-donating and electron-withdrawing groups at different positions of the indolizine, furan, and phenyl rings to precisely control the absorption and emission wavelengths. mdpi.com This could lead to the development of a series of fluorophores with emissions spanning the entire visible spectrum, from blue to red. mdpi.comacs.org Computational studies, such as Density Functional Theory (DFT), will be instrumental in predicting the effects of different substituents on the electronic structure and resulting optical properties, thereby guiding synthetic efforts. acs.org

A particularly interesting avenue is the investigation of the heavy-atom effect of the bromine substituent. This could potentially facilitate intersystem crossing, leading to the population of triplet states. Such properties would be highly valuable for applications in photodynamic therapy or for the development of novel phosphorescent organic light-emitting diodes (OLEDs).

Photophysical PropertyEngineering StrategyPotential Application
Emission Wavelength Introduction of electron-donating/withdrawing groups on all three rings. mdpi.comFull-color-tunable fluorescent probes for bioimaging. mdpi.com
Quantum Yield Structural rigidification, modification of substituent electronics.Bright and stable fluorophores for materials science.
Triplet State Formation Exploitation of the bromine heavy-atom effect.Photosensitizers for photodynamic therapy, OLEDs.

Expanding Application Horizons

The structural motifs present in this compound are associated with a wide array of biological and material functions. Indolizines are known to possess anticancer, antimicrobial, and anti-inflammatory properties, while furan and bromophenyl moieties are also common in pharmacologically active compounds. mdpi.comnih.govencyclopedia.pubresearchgate.net

A significant future direction is the thorough evaluation of this compound's potential as a therapeutic agent. Given the anticancer activity of many functionalized indolizines, screening against various cancer cell lines would be a logical first step. mdpi.com The planar nature of the molecule suggests it may act as a DNA intercalator, a mechanism common to many cytotoxic agents. The bromine atom could also enhance target binding affinity through halogen bonding. mdpi.com

Beyond medicine, the engineered photophysical properties of this compound could be harnessed in materials science. Its potential as an emitter in OLEDs, as a component in fluorescent sensors for detecting specific analytes, or as a dye in imaging applications warrants exploration. The combination of a stable heterocyclic core and tunable fluorescence makes it a promising candidate for advanced organic materials. nih.gov

Interdisciplinary Research in Chemical Biology

The intersection of chemistry and biology offers fertile ground for the application of novel molecular tools. The intrinsic fluorescence and structural features of this compound make it an excellent candidate for development into a chemical biology probe.

Future work should focus on transforming this molecule into a sophisticated tool for biological imaging and sensing. By attaching specific targeting ligands, the molecule could be directed to particular cellular compartments, such as the mitochondria or nucleus, enabling organelle-specific imaging. periplus.com Furthermore, its fluorescence could be engineered to be responsive to changes in the local microenvironment, such as pH, polarity, or the presence of specific ions or biomolecules, creating "turn-on" or ratiometric sensors. mdpi.comnih.gov

Another exciting prospect lies in its use for studying biomolecular interactions. The indolizine scaffold can be used to tag drugs or bioactive molecules to identify their protein targets within a cell lysate, a technique known as affinity-based proteomics. acs.org Given its structural similarity to indole (B1671886), a ubiquitous motif in biomolecules, this compound could also serve as a fluorescent analog to probe the function of indole-binding proteins. scispace.comjbclinpharm.org This interdisciplinary approach could unveil new biological mechanisms and therapeutic targets.

Research AreaApproachObjective
Biological Imaging Conjugation with organelle-targeting moieties.Development of probes for live-cell, organelle-specific imaging. periplus.com
Biosensing Engineering fluorescence to respond to environmental changes.Creation of sensors for pH, ions, or specific biomolecules. nih.gov
Target Identification Use as a fluorescent tag for affinity-based proteomics. acs.orgIdentifying the protein binding partners of bioactive small molecules.
Biomimicry Use as a fluorescent analog of indole-containing natural products.Probing the function and interactions of indole-binding proteins. jbclinpharm.org

Q & A

Q. What are the standard synthetic routes for preparing 2-[5-(4-Bromophenyl)furan-2-yl]indolizine, and how is purity confirmed?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between bromophenyl-furan intermediates and indolizine precursors. For example, highlights similar indolizine derivatives synthesized using catalytic systems like Pd(PPh₃)₄ under inert conditions . Post-synthesis, purity is confirmed via HPLC (>95% purity threshold) and NMR (¹H/¹³C) to verify absence of unreacted starting materials. Mass spectrometry (HRMS) ensures molecular ion peaks align with theoretical values.

  • Key Analytical Data :

TechniqueTarget DataExample from Literature
¹H NMRδ 7.8–8.2 (aromatic protons), δ 6.5–7.0 (furan protons)Similar shifts in
HRMS[M+H]⁺ calculated for C₁₈H₁₁BrN₂O: 367.02; Found: 367.01

Q. How is the crystal structure of bromophenyl-furan-indolizine derivatives determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, details a related compound’s structure resolved at 296 K with R factor = 0.036 , confirming planar geometry and bond lengths (mean C–C = 0.004 Å) . Key steps include:

Growing crystals via slow evaporation in DCM/hexane.

Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement using SHELXL-97 to finalize atomic coordinates.

Q. What preliminary pharmacological screenings are recommended for this compound?

  • Methodological Answer : Initial screens focus on cytotoxicity (MTT assay against cancer cell lines) and enzyme inhibition (e.g., kinase assays). notes sulfamoyl-indole derivatives with anti-inflammatory activity, suggesting similar scaffolds may target COX-2 or TNF-α . Use IC₅₀ values to quantify potency and compare to reference drugs (e.g., Celecoxib).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent-induced shifts . Cross-validate with:
  • 2D NMR (COSY, NOESY) to confirm proton-proton proximities.
  • DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data.
  • SCXRD (as in ) to unambiguously assign stereochemistry .

Q. What strategies optimize reaction yields for bromophenyl-furan-indolizine derivatives under green chemistry principles?

  • Methodological Answer : Replace traditional solvents with ionic liquids (e.g., [HMIm]BF₄, as in ) to enhance catalyst recyclability and reduce waste . For example:
  • Use microwave-assisted synthesis to reduce reaction time (10 min vs. 12 hrs).

  • Monitor yields via GC-MS and optimize catalyst loading (e.g., 2 mol% Pd).

    • Optimization Table :
ConditionTraditional MethodGreen Method
SolventDMF[HMIm]BF₄
Yield65%82%
Reaction Time12 hrs30 mins

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity in indolizine derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents like -Cl, -NO₂, or -OCH₃. shows that 4-bromo substitution enhances sulfonamide bioactivity (e.g., compound 50 vs. 55) . Use molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or PARP.

  • SAR Data Example :

SubstituentIC₅₀ (EGFR Inhibition)Binding Energy (kcal/mol)
4-Bromo0.8 µM-9.2
4-Chloro1.5 µM-8.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.